3,6-Diphenyl-9H-carbazole
Overview
Description
3,6-Diphenyl-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is known for its extended π-π conjugation from the carbazole fused rings to the phenyl groups attached at the 3 and 6 positions . This compound exhibits excellent optoelectronic properties, making it a valuable material in various scientific and industrial applications.
Mechanism of Action
Target of Action
3,6-Diphenyl-9H-carbazole (DPhCz) is primarily an electron-donating compound . It is used as an intermediate for constructing more complex structures of small semiconducting materials . The primary targets of DPhCz are the electron-accepting units in these materials, where it donates electrons to facilitate various optoelectronic processes .
Mode of Action
DPhCz interacts with its targets through π-π conjugation . This interaction extends from the carbazole fused rings to the phenyl groups attached at the 3,6 positions . The degree of electron-donating strength is in the order of carbazole < 3,6-dimethylcarbazole < 3,6-diphenylcarbazole . This results in a relative red-shift of emissions of 3,6-dimethylcarbazole and 3,6-diphenylcarbazole when compared to non-substituted carbazoles .
Biochemical Pathways
The biochemical pathways affected by DPhCz primarily involve the transfer of electrons in optoelectronic devices . The extended π-π conjugation in DPhCz allows for efficient electron transfer, which is crucial for the functioning of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Pharmacokinetics
DPhCz is a solid compound with a melting point of 184°C . Its solubility in organic solvents is good , which could potentially influence its distribution and bioavailability in certain applications.
Result of Action
The primary result of DPhCz’s action is the generation of electroluminescence in optoelectronic devices . For instance, a device based on the fluorescence emitter 3Ph 2 CzCzBN, derived from benzonitrile with four 3,6-diphenylcarbazole pendants around the benzene ring, shows electroluminescence of 482 nm and achieves a high external quantum efficiency of 16.6% at 1000 cd m-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Diphenyl-9H-carbazole can be synthesized through several methods. One common approach involves the reaction of aniline with potassium permanganate under acidic conditions . The specific steps include:
- Dissolving aniline in an acidic solution.
- Adding potassium permanganate to the solution.
- Stirring the mixture at room temperature for several hours.
- Filtering and purifying the product through crystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves more scalable and efficient methods, such as electropolymerization and chemical polymerization . These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diphenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in various applications.
Substitution: The 3 and 6 positions of the carbazole ring are highly reactive, allowing for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: N-Bromo succinimide for bromination reactions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which have enhanced optoelectronic properties .
Scientific Research Applications
3,6-Diphenyl-9H-carbazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Poly(2,7-carbazole): Exhibits more extended conjugation length and lower bandgap energy compared to 3,6-Diphenyl-9H-carbazole.
Poly(3,6-carbazole): Similar in structure but differs in electronic properties and stability.
Polythiophene: Another conducting polymer with different optoelectronic properties.
Uniqueness: this compound stands out due to its unique combination of high charge carrier mobility, excellent morphological stability, and versatile functionalization capabilities . These properties make it a preferred choice for advanced optoelectronic applications.
Properties
IUPAC Name |
3,6-diphenyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMKGEAHIZDRFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985149 | |
Record name | 3,6-Diphenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6654-68-8, 56525-79-2 | |
Record name | 3,6-Diphenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Diphenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: How does the structure of 3,6-Diphenyl-9H-carbazole contribute to its applications in organic light-emitting diodes (OLEDs)?
A: The structure of this compound plays a crucial role in its effectiveness for OLED applications. The carbazole core acts as an electron-rich donor moiety, while the phenyl substituents can act as weak acceptors. This donor-acceptor structure facilitates intramolecular charge transfer, a key process for light emission in OLEDs []. Moreover, the bulky, non-planar structure of this compound helps to prevent aggregation in the solid state, which can lead to quenching of luminescence []. This property is particularly important for achieving high efficiency in OLED devices.
Q2: What are the advantages of using the Ullmann C–N coupling reaction to synthesize poly(arylene ether ketone)s (PAEKs) with this compound pendants?
A: The Ullmann C–N coupling reaction offers several advantages for incorporating this compound pendants onto PAEKs []. Firstly, this reaction exhibits high reactivity, enabling the production of high molecular weight polymers. The high molecular weight inherited from the precursor PAEKs contributes to desirable mechanical properties, such as toughness, making the resulting PAEK-Cz membranes suitable for practical applications. Secondly, the reaction allows for control over the degree of substitution of the carbazole pendants by adjusting the monomer feed ratio, which in turn allows for tuning the glass transition temperature of the resulting polymers. This control over material properties is crucial for optimizing performance in various applications.
Q3: How does the incorporation of this compound into poly(vinyl alcohol) (PVA) enhance room-temperature phosphorescence (RTP)?
A: Incorporating this compound (DPCz) into a PVA matrix leads to significant enhancement of RTP due to a combination of factors []. Firstly, the abundance of hydrogen bonding sites in PVA helps suppress non-radiative decay pathways that would typically quench phosphorescence at room temperature. Secondly, the co-assembly of DPCz and PVA helps to minimize the energy gap between the singlet and triplet excited states (ΔEST). This smaller energy gap facilitates intersystem crossing, a crucial step for populating the triplet state necessary for phosphorescence. These combined effects result in long-lived phosphorescence and a remarkable afterglow in DPCz-doped PVA films.
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